molecular formula C4H3ClF3N3 B15055394 4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine

4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B15055394
M. Wt: 185.53 g/mol
InChI Key: GDJHEGTWVAJPNY-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-chloro-3,5-diaminopyrazole with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The chlorine atom can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-(trifluoromethyl)quinoline

Uniqueness

4-Chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C4H3ClF3N3

Molecular Weight

185.53 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C4H3ClF3N3/c5-1-2(4(6,7)8)10-11-3(1)9/h(H3,9,10,11)

InChI Key

GDJHEGTWVAJPNY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1N)C(F)(F)F)Cl

Origin of Product

United States

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